2-Benzyl-2-methyl-malonic acid diethyl ester
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Overview
Description
2-Benzyl-2-methyl-malonic acid diethyl ester is an organic compound with the molecular formula C15H20O4 and a molecular weight of 264.324 g/mol . It is a derivative of malonic acid and is commonly used in organic synthesis due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-methyl-malonic acid diethyl ester typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with benzyl bromide and methyl iodide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-methyl-malonic acid diethyl ester undergoes several types of chemical reactions, including:
Alkylation: The enolate ion formed from the ester can react with alkyl halides to form substituted malonates.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding malonic acid.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Alkyl Halides: Benzyl bromide, methyl iodide
Acids: Hydrochloric acid for hydrolysis
Major Products
Substituted Malonates: Formed through alkylation reactions
Malonic Acid: Formed through hydrolysis
Substituted Acetic Acids: Formed through decarboxylation
Scientific Research Applications
2-Benzyl-2-methyl-malonic acid diethyl ester is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Intermediate in the synthesis of various pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-methyl-malonic acid diethyl ester involves the formation of enolate ions, which can undergo nucleophilic substitution reactions. The enolate ion is stabilized by resonance, allowing it to react with various electrophiles to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Uniqueness
2-Benzyl-2-methyl-malonic acid diethyl ester is unique due to the presence of both benzyl and methyl groups, which provide additional reactivity and steric effects compared to simpler malonic acid esters. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
CAS No. |
55114-30-2 |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
diethyl 2-benzyl-2-methylpropanedioate |
InChI |
InChI=1S/C15H20O4/c1-4-18-13(16)15(3,14(17)19-5-2)11-12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
InChI Key |
XVKFESUTLASBKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
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